Methoxy(dimethyl)silane
Overview
Description
Methoxy(dimethyl)silane is a useful research compound. Its molecular formula is C3H10OSi and its molecular weight is 90.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Lithium-Ion Batteries
Methoxy(dimethyl)silane derivatives, like Phenyl tris-2-methoxydiethoxy silane (PTMS), have been explored as additives in PC-based electrolytes for lithium-ion batteries. Such additives can suppress the co-intercalation of PC and form a cross-polymerized network on graphite surfaces, enhancing the battery's electrochemical properties (Xia et al., 2008).
2. Chemical Binding to Silica Surfaces
Methoxytrimethylsilane and its variants are used for silylation of porous silica gel, resulting in different silane-to-surface links. These compounds are significant in surface chemistry, especially for creating specific chemical bindings on silica surfaces (Vankan et al., 1988).
3. Non-Aqueous Electrolyte Solvents
Novel silane compounds, including this compound derivatives, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and improve battery performance (Amine et al., 2006).
4. Polymer Composites and Coatings
Methoxy-type silane coupling agents are used in polymer composites and coatings due to their higher reactivity towards hydrolysis. These agents can improve mechanical, physical, and dynamic properties of composites, particularly in vulcanization processes (Aziz et al., 2021).
5. Silylation Studies
Studies on silylation of substances like Cab-O-Sil with methoxymethylsilanes provide insights into the effects of surface-adsorbed water and postreaction curing temperature on silane concentration and methoxy group hydrolysis. Such research is crucial in understanding the chemistry of silane-based surface treatments (Blitz et al., 1988).
Properties
IUPAC Name |
methoxy(dimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10OSi/c1-4-5(2)3/h5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOOEHFQQLYDJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[SiH](C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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